1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one
Description
BenchChem offers high-quality 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16-10-11-17(12-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFPSEQWUFGDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3954-48-1 | |
| Record name | 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include potential applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3] The introduction of a benzyl group at the 1-position and a ketone at the 4-position, as in 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one, modulates the electronic and steric properties of the molecule, opening avenues for novel therapeutic applications. This guide will focus on the specific chemical characteristics of this particular derivative.
Molecular Structure and Physicochemical Properties
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one is a tricyclic aromatic compound. Its structure consists of a benzene ring fused to a six-membered nitrogen-containing ring, which is substituted with a benzyl group on the nitrogen atom and a carbonyl group at the fourth position.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO | PubChemLite |
| Monoisotopic Mass | 237.11537 Da | PubChemLite |
| SMILES | C1CN(C2=CC=CC=C2C1=O)CC3=CC=CC=C3 | PubChemLite |
| InChI | InChI=1S/C16H15NO/c18-16-10-11-17(12-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9H,10-12H2 | PubChemLite |
| InChIKey | OTFPSEQWUFGDSQ-UHFFFAOYSA-N | PubChemLite |
Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one
Step 1: Synthesis of 1,2,3,4-Tetrahydroquinolin-4-one
A common and effective method for the synthesis of the tetrahydroquinolin-4-one core is the intramolecular cyclization of an appropriate precursor, such as an o-aminochalcone derivative.[4]
Caption: Synthesis of the 1,2,3,4-Tetrahydroquinolin-4-one core.
Experimental Protocol (Adapted):
-
Chalcone Formation: To a solution of o-aminoacetophenone and benzaldehyde in ethanol, add a catalytic amount of a base (e.g., sodium hydroxide). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Cyclization: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) and heat to reflux. The intramolecular cyclization will yield the desired 1,2,3,4-tetrahydroquinolin-4-one.
-
Purification: After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.
Step 2: N-Benzylation
The final step involves the N-benzylation of the synthesized 1,2,3,4-tetrahydroquinolin-4-one. This is a standard nucleophilic substitution reaction.
Caption: N-Benzylation to yield the final product.
Experimental Protocol:
-
Reaction Setup: Dissolve 1,2,3,4-tetrahydroquinolin-4-one in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add a base, such as potassium carbonate, to the solution, followed by the dropwise addition of benzyl bromide.
-
Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Work-up and Purification: After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The final product can be purified by column chromatography.
Spectroscopic Characterization
While experimental spectra for 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one are not widely published, we can predict the key spectroscopic features based on its structure and data from related compounds such as 1,2,3,4-tetrahydroquinoline and its N-benzyl derivatives.[5][6]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the quinoline and benzyl rings, as well as the aliphatic protons of the tetrahydroquinoline core.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Quinoline & Benzyl) | 6.5 - 8.0 | Multiplets |
| Benzyl CH₂ | ~ 4.5 - 5.0 | Singlet |
| CH₂ (Position 2) | ~ 3.5 - 4.0 | Triplet |
| CH₂ (Position 3) | ~ 2.5 - 3.0 | Triplet |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Position 4) | 190 - 200 |
| Aromatic (Quinoline & Benzyl) | 110 - 150 |
| Benzyl CH₂ | ~ 50 - 60 |
| CH₂ (Position 2) | ~ 40 - 50 |
| CH₂ (Position 3) | ~ 30 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1680 - 1700 | Strong |
| C-N (Aromatic amine) | 1250 - 1350 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium |
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns will likely involve the loss of the benzyl group and other characteristic cleavages of the tetrahydroquinoline ring.
| Ion | Predicted m/z |
| [M+H]⁺ | 238.12265 |
| [M+Na]⁺ | 260.10459 |
Chemical Reactivity and Potential Transformations
The chemical reactivity of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one is governed by the presence of the ketone and the tertiary amine functionalities.
-
Reactions at the Carbonyl Group: The ketone at the C4 position can undergo a variety of classical carbonyl reactions, such as reduction to the corresponding alcohol, reductive amination, and Wittig reactions. These transformations allow for further diversification of the scaffold.
-
Reactions involving the Nitrogen Atom: The tertiary amine is a site for potential quaternization reactions.
-
Reactions of the Aromatic Ring: The benzene ring of the quinoline moiety can undergo electrophilic aromatic substitution, although the substitution pattern will be influenced by the existing substituents.
Applications in Drug Discovery and Development
The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in the development of new therapeutic agents.[1] Derivatives of this core structure have demonstrated a remarkable range of pharmacological activities, suggesting that 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one could be a valuable lead compound or intermediate in several therapeutic areas:
-
Anticancer Agents: Many substituted tetrahydroquinolines have shown potent anticancer activity.[1][3] The specific substitutions in the target molecule could confer selectivity for certain cancer cell lines.
-
Anti-inflammatory and Antioxidant Properties: The tetrahydroquinoline nucleus is known to be associated with anti-inflammatory and antioxidant effects.[1][2]
-
Antimicrobial Activity: The structural motif is also present in compounds with antibacterial and antifungal properties.[3]
The presence of the N-benzyl group can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. The ketone at the C4 position provides a handle for further chemical modifications to optimize biological activity and pharmacokinetic properties.
Conclusion
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one is a fascinating molecule with significant potential in the field of medicinal chemistry. While direct experimental data is limited, its chemical properties can be reliably predicted based on the extensive knowledge of the tetrahydroquinoline scaffold. The synthetic routes are accessible, and the molecule offers multiple points for chemical modification, making it an attractive target for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.
References
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
NIST. (n.d.). Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Faheem, M., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 725-745. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 849-858. [Link]
- Pujol, M. D., et al. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry, 146, 599-612.
-
PrepChem. (n.d.). Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
SpectraBase. (n.d.). Isoquinoline, 1-benzyl- 1,2,3,4-tetrahydro-, [FTIR]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydroquinolin-4-ones. Retrieved from [Link]
-
Khan, I., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2788. [Link]
- Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151.
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
- MDPI. (2001). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Molecules, 6(12), 976-986.
-
PubChemLite. (n.d.). 1-benzyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. Retrieved from [Link]
- Guo, C., Jiang, K., & Zheng, S. (2014). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates. Rapid Communications in Mass Spectrometry, 28(12), 1381-1386.
-
SpectraBase. (n.d.). Isoquinoline, 1-benzyl- 1,2,3,4-tetrahydro-, [MS (GC)]. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
- Al-Hiari, Y. M., et al. (2007). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 1(1), 30-43.
-
FooDB. (n.d.). Showing Compound 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (FDB023308). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
-
Consensus. (2019). Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. Retrieved from [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 5. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-1,2,3,4-tetrahydroquinoline | C16H17N | CID 12288350 - PubChem [pubchem.ncbi.nlm.nih.gov]
The N-Benzyl Tetrahydroquinolin-4-one Scaffold: A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-benzyl tetrahydroquinolin-4-one scaffold is a compelling heterocyclic core structure that has garnered significant attention in the field of medicinal chemistry. Its rigid, fused-ring system, combined with the synthetic tractability of the N-benzyl group and the quinolinone moiety, provides a versatile platform for the design and development of novel therapeutic agents. This guide offers a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of N-benzyl tetrahydroquinolin-4-one derivatives, providing researchers and drug development professionals with a detailed understanding of this promising scaffold.
The Architectural Significance of the N-Benzyl Tetrahydroquinolin-4-one Core
The tetrahydroquinoline framework is a prevalent motif in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The incorporation of a 4-oxo group and an N-benzyl substituent introduces key structural and electronic features that are pivotal for molecular recognition and pharmacological activity. The ketone at the C4 position can act as a hydrogen bond acceptor, while the N-benzyl group can be readily modified to explore a vast chemical space, influencing properties such as lipophilicity, steric bulk, and electronic interactions. This inherent versatility makes the N-benzyl tetrahydroquinolin-4-one scaffold a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets.
Synthetic Strategies for Assembling the Core Scaffold
The construction of the N-benzyl tetrahydroquinolin-4-one core can be achieved through several synthetic routes. A common and effective method is the intramolecular Friedel-Crafts cyclization of N-benzyl-N-phenyl-β-alanine derivatives. This approach offers a convergent and flexible strategy for accessing a variety of substituted analogs.
Experimental Protocol: Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one
This protocol outlines a general procedure for the synthesis of the parent N-benzyl tetrahydroquinolin-4-one scaffold.
Step 1: N-Benzylation of Aniline
-
To a solution of aniline (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-benzylaniline.
Step 2: Michael Addition with Acryloyl Chloride
-
Dissolve N-benzylaniline (1.0 eq) in a chlorinated solvent like dichloromethane.
-
Cool the solution to 0 °C and add triethylamine (1.2 eq).
-
Slowly add acryloyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-benzyl-N-phenylacrylamide intermediate.
Step 3: Intramolecular Friedel-Crafts Cyclization
-
Add the N-benzyl-N-phenylacrylamide intermediate (1.0 eq) to a strong acid, such as polyphosphoric acid or Eaton's reagent.
-
Heat the mixture at a temperature ranging from 80 to 120 °C for 2-4 hours.
-
Carefully quench the reaction by pouring it onto ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one.
Caption: General synthetic route to N-benzyl tetrahydroquinolin-4-one.
Anticancer Applications: A Promising Frontier
The N-benzyl tetrahydroquinolin-4-one scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives of this core have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those of the lung, colon, and breast.[1][2]
The mechanism of action for many of these compounds is believed to involve the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.[1] Some derivatives have been shown to arrest the cell cycle at various phases, preventing cancer cell proliferation.[2]
Structure-Activity Relationship (SAR) Insights
While extensive SAR studies on the N-benzyl tetrahydroquinolin-4-one scaffold are still emerging, preliminary findings suggest that modifications to both the N-benzyl group and the quinolinone ring can significantly impact anticancer potency.
-
N-Benzyl Substituents: The electronic nature and position of substituents on the benzyl ring play a crucial role in modulating activity. Electron-withdrawing or electron-donating groups can influence the compound's interaction with its biological target.
-
Quinolinone Ring Modifications: Substitution on the aromatic portion of the tetrahydroquinolinone core can also tune the cytotoxic profile.
Table 1: Hypothetical Anticancer Activity of N-Benzyl Tetrahydroquinolin-4-one Derivatives
| Compound ID | R1 (N-Benzyl) | R2 (Quinolinone) | Cell Line | IC50 (µM) |
| 1a | H | H | MCF-7 | 15.2 |
| 1b | 4-Cl | H | MCF-7 | 8.5 |
| 1c | 4-OCH3 | H | MCF-7 | 12.1 |
| 1d | H | 6-F | MCF-7 | 9.8 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3]
1. Cell Seeding:
- Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the N-benzyl tetrahydroquinolin-4-one derivatives in the appropriate cell culture medium.
- Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
3. Incubation:
- Incubate the plates for 48-72 hours under the same conditions as cell seeding.
4. MTT Addition and Formazan Solubilization:
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
A [label="Seed Cancer Cells in 96-well Plate"];
B [label="Incubate for 24h"];
C [label="Treat with N-Benzyl Tetrahydroquinolin-4-one Derivatives"];
D [label="Incubate for 48-72h"];
E [label="Add MTT Reagent"];
F [label="Incubate for 4h"];
G [label="Solubilize Formazan Crystals"];
H [label="Measure Absorbance at 570 nm"];
I [label="Calculate IC50 Values", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;
}
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Potential: A New Avenue for Exploration
In addition to their anticancer properties, quinolone-based structures are renowned for their antibacterial activity. While research specifically targeting N-benzyl tetrahydroquinolin-4-ones as antimicrobial agents is less extensive, the broader class of quinolones and tetrahydroquinolines has shown promise against various bacterial and fungal pathogens. The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
1. Preparation of Inoculum:
- Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium.
- Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
2. Preparation of Compound Dilutions:
- Prepare serial twofold dilutions of the N-benzyl tetrahydroquinolin-4-one derivatives in a 96-well microtiter plate containing broth medium.
3. Inoculation:
- Add the standardized bacterial inoculum to each well of the microtiter plate.
4. Incubation:
- Incubate the plate at 37°C for 18-24 hours.
5. Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Perspectives
The N-benzyl tetrahydroquinolin-4-one scaffold represents a fertile ground for further exploration in medicinal chemistry. Future research efforts should focus on:
-
Expansion of the Chemical Space: Synthesizing a broader library of derivatives with diverse substitutions on both the N-benzyl and quinolinone moieties to conduct comprehensive SAR studies.
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Evaluating the most promising lead compounds in animal models of cancer and infectious diseases to assess their therapeutic potential and drug-like properties.
-
Neuroprotective Applications: Given the prevalence of the tetrahydroquinoline core in compounds with neuroprotective effects, investigating the potential of N-benzyl tetrahydroquinolin-4-one derivatives in models of neurodegenerative diseases is a logical and promising avenue.
References
-
PrepChem. Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline. Available from: [Link]
- Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. BMC Chemistry. 2021.
- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. 2022.
Sources
Navigating the Thermodynamic Landscape of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of a pharmaceutical compound is a cornerstone of its viability, influencing everything from shelf-life and formulation to metabolic fate and efficacy. This guide provides a comprehensive exploration of the thermodynamic stability of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one, a heterocyclic ketone scaffold of significant interest in medicinal chemistry. We will delve into the core principles governing its stability, present detailed experimental protocols for its empirical assessment, and provide a roadmap for in-silico prediction of its thermodynamic properties. This document is intended to serve as a practical and authoritative resource for researchers engaged in the development of novel therapeutics based on the tetrahydroquinoline framework.
Introduction: The Imperative of Thermodynamic Stability in Drug Discovery
In the intricate journey of a drug molecule from the laboratory to the clinic, thermodynamic stability is a non-negotiable prerequisite. It dictates the molecule's intrinsic tendency to exist in its desired form under a range of conditions, thereby ensuring its safety, efficacy, and manufacturability. For a molecule such as 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one, which possesses a reactive ketone functionality and a stereocenter, a thorough understanding of its thermodynamic landscape is paramount.
This guide will systematically dissect the factors influencing the stability of this molecule, with a particular focus on:
-
Intrinsic Thermal Stability: The molecule's resistance to decomposition as a function of temperature.
-
Keto-Enol Tautomerism: The equilibrium between the ketone and its corresponding enol form, a critical determinant of reactivity.
-
Degradation Pathways: The susceptibility of the molecule to hydrolysis, oxidation, and photolysis.
By integrating experimental data with computational modeling, we aim to provide a holistic understanding of the thermodynamic properties of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one, empowering researchers to make informed decisions in their drug development endeavors.
Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one: A Practical Protocol
A reliable and well-characterized synthetic route is the essential starting point for any stability investigation. While various methods exist for the synthesis of tetrahydroquinolines, a common and effective approach involves a reductive amination followed by an intramolecular cyclization. The following protocol is adapted from established procedures for similar compounds.[1][2]
Experimental Protocol: Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one
Materials:
-
4-Anilino-1-phenylbutan-1-one
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Cyclization: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-anilino-1-phenylbutan-1-one (1 equivalent) in dichloromethane.
-
To this solution, add polyphosphoric acid (10 equivalents by weight).
-
Heat the reaction mixture to reflux (approximately 40°C for DCM) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one.
Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Assessment of Thermodynamic Stability
Empirical measurement of a compound's response to thermal stress is the gold standard for determining its thermodynamic stability. The two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4][5] This technique is invaluable for identifying melting points, phase transitions, and decomposition onsets.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one into an aluminum DSC pan.
-
Crimp the pan with a lid to ensure a sealed environment. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Temperature Program:
-
Equilibrate the system at a starting temperature of 25°C.
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected melting or decomposition point (e.g., 300°C).
-
Maintain a constant flow of an inert gas, such as nitrogen, throughout the experiment.
-
-
Data Analysis: The resulting thermogram will plot heat flow against temperature. Key features to analyze include:
-
Melting Point (Tm): An endothermic peak corresponding to the solid-to-liquid phase transition.
-
Decomposition Onset (Td): The temperature at which an exothermic or endothermic deviation from the baseline begins, indicating the start of decomposition.
-
Data Presentation: Expected DSC Thermogram Features
| Thermal Event | Peak Direction | Temperature Range (°C) | Interpretation |
| Melting | Endothermic | Varies (e.g., 100-200) | Phase transition from solid to liquid. Provides information on purity. |
| Decomposition | Exothermic/Endothermic | Varies (e.g., >200) | Onset of thermal degradation of the molecule. |
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA measures the change in mass of a sample as a function of temperature.[3][6] This technique is complementary to DSC and provides quantitative information about the thermal stability and decomposition profile of a compound.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Temperature Program:
-
Equilibrate the system at a starting temperature of 25°C.
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).
-
Maintain a constant flow of an inert gas, such as nitrogen.
-
-
Data Analysis: The TGA curve will plot the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum mass loss rate.
Data Presentation: Expected TGA Curve Features
| Temperature Range (°C) | Mass Loss (%) | Corresponding Event |
| 25 - 150 | Minimal | Loss of residual solvent or moisture. |
| > 200 | Significant | Onset and progression of thermal decomposition. |
Diagram: Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for experimental thermal stability assessment.
Understanding Degradation Pathways: Forced Degradation Studies
Forced degradation studies are crucial for identifying the potential degradation products and pathways of a drug substance under stress conditions.[7] These studies provide insights into the intrinsic stability of the molecule and are essential for developing stability-indicating analytical methods. For 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one, key degradation pathways to investigate include hydrolysis, oxidation, and photolysis.
Potential Degradation Pathways:
-
Hydrolysis: The amide bond within the tetrahydroquinolinone ring may be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The benzylic position and the electron-rich aromatic rings are potential sites for oxidative degradation. The tetrahydroquinoline ring itself can be oxidized to the corresponding quinoline.[8]
-
Photolysis: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.
Data Presentation: Potential Degradation Products
| Stress Condition | Potential Degradation Products |
| Acid/Base Hydrolysis | Ring-opened products resulting from amide bond cleavage. |
| Oxidation | 1-Benzyl-quinolin-4-one, hydroxylated derivatives. |
| Photolysis | A complex mixture of photoproducts. |
Computational Prediction of Thermodynamic Stability
Computational chemistry offers a powerful and cost-effective means to predict the thermodynamic stability of molecules before their synthesis. Density Functional Theory (DFT) is a particularly well-suited method for calculating the Gibbs free energy of formation (ΔGf°), a fundamental descriptor of thermodynamic stability.[9][10]
The Role of Keto-Enol Tautomerism
For 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one, a crucial aspect of its thermodynamic profile is the equilibrium between the keto and enol tautomers. The relative stability of these two forms can be readily calculated using DFT.
Diagram: Keto-Enol Tautomerism
Caption: Equilibrium between the keto and enol tautomers.
A Workflow for DFT-Based Gibbs Free Energy Calculation
The following workflow outlines the key steps for calculating the Gibbs free energy of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one using a quantum chemistry software package like Gaussian.[11]
Computational Protocol: DFT Calculation of ΔGf°
-
Structure Preparation: Build the 3D structure of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the necessary data for calculating the thermal corrections to the Gibbs free energy.
-
Gibbs Free Energy Extraction: The output of the frequency calculation will contain the sum of electronic and thermal free energies, which corresponds to the Gibbs free energy of the molecule.
-
Tautomer Comparison: Repeat steps 1-4 for the enol tautomer to determine the relative Gibbs free energies and predict the equilibrium constant.
Diagram: Computational Workflow for Stability Prediction
Caption: Workflow for computational prediction of thermodynamic stability.
Conclusion: A Synergistic Approach to Stability Assessment
A comprehensive understanding of the thermodynamic stability of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one requires a synergistic approach that combines rigorous experimental characterization with insightful computational modeling. This guide has provided a detailed framework for achieving this, from the fundamental synthesis of the molecule to the advanced prediction of its thermodynamic properties. By following the protocols and workflows outlined herein, researchers can build a robust stability profile for this important heterocyclic scaffold, thereby accelerating the development of safe and effective new medicines. The principles and methodologies described are broadly applicable to the stability assessment of a wide range of pharmaceutical compounds.
References
-
Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Semantic Scholar. [Link]
-
Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. SciELO. [Link]
-
Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]
-
Metabolites produced in fungal degradation of different quinolone... ResearchGate. [Link]
-
forced degradation products: Topics by Science.gov. Science.gov. [Link]
-
Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. [Link]
-
Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. [Link]
-
Microbial transformations of antimicrobial quinolones and related drugs. PubMed. [Link]
-
Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. [Link]
- Synthesis of chiral 1-benzyl-1,2,3,4-tetra-hydroisoquinolines by asymmetric reduction.
-
Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Ciência-UCP. [Link]
-
Chapter 4 DFT And Thermodynamics. Refubium. [Link]
-
Synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline through nucleophilic addition of organozinc reagents to N,O-acetals. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
How to calculate the Gibb's free energy using DFT method? ResearchGate. [Link]
-
Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC. [Link]
-
How to calculate Gibbs free energy using Gaussian 09W and G16. YouTube. [Link]
-
Density Functional Theory Calculations of the thermochemistry of the dehydration of 2. arXiv. [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]
-
Thermogravimetric (TG) and differential scanning calorimetry DSC plot... ResearchGate. [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]
-
Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. MDPI. [Link]
-
Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. DTIC. [Link]
-
Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iitk.ac.in [iitk.ac.in]
- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. forced degradation products: Topics by Science.gov [science.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Methodological & Application
Functionalization of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one via Vilsmeier-Haack reaction
Application Note: Strategic Functionalization of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one via Vilsmeier-Haack Reaction
Executive Summary
This application note details the protocol for the chemo-selective chloroformylation of 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one using the Vilsmeier-Haack (VH) reaction. Unlike the classic Meth-Cohn synthesis which constructs the quinoline ring from acetanilides, this protocol focuses on the functionalization of a pre-existing bicyclic ketone.
The transformation converts the C4-ketone and the adjacent C3-methylene into a
Mechanistic Theory & Reaction Design
The reaction does not proceed via simple formylation; it is a cascade sequence involving enolization, electrophilic attack, and chlorination-elimination.
The "Chloroformylation" Pathway
-
Reagent Formation: DMF reacts with POCl
to form the electrophilic Vilsmeier reagent (chloromethyliminium salt).[1][2] -
Enolization: The ketone substrate undergoes enolization (assisted by the acidic medium).
-
Electrophilic Attack: The enol attacks the Vilsmeier reagent at the C3 position (the
-carbon). -
Chlorination & Elimination: The C4-hydroxyl group (now an enol ether intermediate) is converted to a chloride by the phosphate by-products, followed by elimination to form the C3-C4 double bond.
-
Hydrolysis: The iminium species at C3 is hydrolyzed to the aldehyde.
Key Structural Outcome: The 1,2-bond remains saturated. The product is a 1,2-dihydroquinoline , not a fully aromatic quinoline.
Figure 1: Mechanistic pathway for the chloroformylation of tetrahydroquinolin-4-one.
Experimental Protocol
Safety Warning: POCl
Materials & Reagents
-
Substrate: 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one (1.0 eq)
-
Reagent A: Phosphorus Oxychloride (POCl
) (3.0 – 5.0 eq) -
Solvent/Reagent B:
-Dimethylformamide (DMF) (Dry, 5.0 – 8.0 eq) -
Quench: Sodium Acetate (sat.[3] aq.) or Crushed Ice.
-
Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate.
Step-by-Step Procedure
Step 1: Preparation of Vilsmeier Reagent (In-Situ)
-
Charge an oven-dried round-bottom flask (RBF) with dry DMF (5.0 eq) under an inert atmosphere (N
or Ar). -
Cool the flask to 0°C using an ice/salt bath.
-
Add POCl
(3.0 eq) dropwise via a pressure-equalizing addition funnel over 20–30 minutes.-
Critical Control Point: Maintain internal temperature < 5°C. The formation of the iminium salt is exothermic.
-
-
Stir at 0°C for 30 minutes until a semi-solid or viscous yellow/white suspension forms (the Vilsmeier salt).
Step 2: Substrate Addition
-
Dissolve 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one (1.0 eq) in a minimum volume of dry DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the mixture to warm to room temperature (RT) over 30 minutes.
Step 3: Reaction Propagation
-
Heat the reaction mixture to 80°C .
-
Monitor by TLC (System: Hexane:EtOAc 7:3).
-
Observation: The starting material (R
~0.5) will disappear, and a new, less polar spot (bright yellow/orange under UV) will appear.
-
-
Typical reaction time: 3–5 hours.
-
Note: Extended heating (>12h) may lead to tar formation or decomposition of the benzyl group.
-
Step 4: Quench and Hydrolysis (Critical Step)
-
Cool the reaction mixture to RT.
-
Pour the reaction mixture slowly onto crushed ice (~5x reaction volume) with vigorous stirring.
-
Neutralize the acidic solution to pH ~5–6 using saturated Sodium Acetate (NaOAc) solution.
-
Why NaOAc? Strong bases (NaOH) can cause haloform-type cleavage or polymerization of the reactive chloro-aldehyde.
-
-
Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde. A yellow precipitate often forms.
Step 5: Isolation & Purification
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Purification: Recrystallization from Ethanol/DMF or Flash Column Chromatography (SiO
, 0 20% EtOAc in Hexanes).
Data Analysis & Troubleshooting
Expected Analytical Data
| Technique | Signal | Assignment |
| Aldehyde (-CH O) | ||
| Benzyl -CH | ||
| Ring C2 protons (remains saturated) | ||
| IR | ~1670 cm | Conjugated Carbonyl (C=O) |
| IR | ~1600 cm | C=C stretch (Chloro-alkene) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tarry Product | Overheating or uncontrolled exotherm during POCl | Strictly maintain T < 5°C during reagent formation. Do not exceed 90°C during heating. |
| Incomplete Hydrolysis | Quench pH too low or time too short. | Ensure pH is adjusted to 5-6 with NaOAc and stir the aqueous mixture for at least 1 hour. |
| De-benzylation | Reaction temperature too high (>100°C). | The benzyl group is generally stable, but harsh acid/heat can cleave it. Keep T < 90°C. |
| No Reaction | Wet DMF (POCl | Use anhydrous DMF (water content < 0.05%). Distill DMF over CaH |
Downstream Applications
The 4-chloro-3-formyl motif is a versatile "chemical handle."
-
Suzuki-Miyaura Coupling: The C4-Cl is a vinyl chloride, susceptible to Pd-catalyzed coupling to introduce aryl groups.
-
Heterocyclization: Reaction with hydrazines yields pyrazolo[4,3-c]quinolines .
-
Schiff Base Formation: Condensation of the aldehyde with amines.
Figure 2: Synthetic utility of the chloroformylated intermediate.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7][8][9][10] Comprehensive Organic Synthesis, 2, 777-794. Link
-
Meth-Cohn, O. (1993). The Synthesis of Pyridines, Quinolines, and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method.[11] Heterocycles, 35(1), 539-557. Link
-
Ali, T. E. (2013).[12] Synthesis and biological activity of some new pyrazolo[3,4-b]quinolines and pyrazolo[4,3-c]quinolines. Acta Poloniae Pharmaceutica, 70(3), 435-443. Link
-
Organic Chemistry Portal. (2025). Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Link
-
BenchChem. (2025).[1][6] Protocol for the Formylation of Aromatic Compounds with DMF/POCl3. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemijournal.com [chemijournal.com]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. organicreactions.org [organicreactions.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. growingscience.com [growingscience.com]
Application Notes & Protocols: One-Pot Synthesis Strategies for 1-Benzyl-2,3-dihydroquinolin-4(1H)-one
Abstract
The 1-benzyl-2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for a wide range of biologically active compounds. Its synthesis, particularly through efficient one-pot methodologies, is of significant interest to researchers in drug discovery and development. One-pot or domino reactions, which involve the formation of multiple chemical bonds in a single operation without isolating intermediates, offer substantial advantages in terms of operational simplicity, cost-effectiveness, and environmental sustainability. This guide provides an in-depth exploration of prominent one-pot synthesis strategies for 1-benzyl-2,3-dihydroquinolin-4(1H)-one, detailing the underlying chemical principles, step-by-step experimental protocols, and comparative data to aid researchers in selecting the optimal method for their specific needs.
Introduction: The Strategic Value of One-Pot Syntheses
The 2,3-dihydroquinolin-4(1H)-one core is a key pharmacophore found in compounds being investigated for treatments of various conditions, including hypertension, pain, and Alzheimer's disease.[1] The addition of a benzyl group at the N-1 position often modulates the pharmacological profile of these molecules. Traditional multi-step syntheses for these targets can be time-consuming and generate significant chemical waste. In contrast, one-pot domino reactions streamline the synthetic process, enhancing overall efficiency by minimizing purification steps and resource consumption.[2]
This document outlines three robust and distinct one-pot strategies for the synthesis of 1-benzyl-2,3-dihydroquinolin-4(1H)-one and its derivatives:
-
Acid-Catalyzed Intramolecular Cyclization: A classic and powerful method involving a tandem Michael addition and Friedel-Crafts acylation.
-
L-Proline-Catalyzed Three-Component Reaction: An organocatalytic approach that assembles the target from simple precursors with high atom economy.
-
Metal-Promoted Cyclization of o-Amino Chalcones: A modern strategy leveraging metal catalysis for the efficient cyclization of pre-formed or in situ-generated chalcone intermediates.
Each section explains the causal logic behind the reaction design and provides detailed, reproducible protocols for laboratory application.
Strategy 1: Acid-Catalyzed Tandem Michael Addition & Friedel-Crafts Cyclization
This strategy is one of the most direct and widely employed methods for constructing the dihydroquinolinone core. It relies on the reaction between an N-substituted aniline and an α,β-unsaturated acid, driven by a strong acid catalyst that promotes both the initial conjugate addition and the subsequent intramolecular ring closure.
Scientific Principle & Mechanistic Rationale
The reaction is initiated by a 1,4-conjugate addition (Michael addition) of N-benzylaniline to an α,β-unsaturated carbonyl compound, such as acrylic acid or cinnamic acid. This step forms an N,N-disubstituted-β-aminopropionic acid intermediate. The key to the one-pot success of this reaction is the use of a strong dehydrating acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), which facilitates the subsequent intramolecular Friedel-Crafts acylation. The acid activates the carboxylic acid group, which then acts as an electrophile, attacking the electron-rich aromatic ring of the aniline moiety to forge the new six-membered heterocyclic ring.[1]
Caption: Mechanism of Acid-Catalyzed Cyclization
Experimental Protocol: Synthesis via PPA Catalysis
This protocol describes the synthesis of the parent 1-benzyl-2,3-dihydroquinolin-4(1H)-one.
Materials:
-
N-benzylaniline (1.0 eq)
-
Acrylic acid (1.2 eq)
-
Polyphosphoric acid (PPA) (10x weight of N-benzylaniline)
-
Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid. Heat the PPA to 80-90 °C with stirring to ensure it is fluid.
-
Reagent Addition: To the hot PPA, add N-benzylaniline followed by the dropwise addition of acrylic acid over 15 minutes. The addition may be exothermic.
-
Reaction: Increase the temperature to 120-130 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to approximately 80 °C. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Data Summary & Comparison
| Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Reference Insight |
| Polyphosphoric Acid (PPA) | 120-140 | 2-4 | 65-80 | Robust and widely used, but work-up can be challenging due to high viscosity. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 80-100 | 1-3 | 75-90 | More reactive than PPA, allowing for lower temperatures and shorter reaction times. Easier to handle. |
| Triflic Acid | 25-80 | 4-8 | 30-96 | Highly effective but expensive. Allows for room temperature reactions in some cases, but yields can be lower with electron-withdrawing groups.[1] |
Strategy 2: L-Proline-Catalyzed One-Pot Three-Component Synthesis
Organocatalysis offers a greener and often milder alternative to strong acid- or metal-catalyzed reactions. This one-pot, three-component approach utilizes the chiral amino acid L-proline to construct the dihydroquinolinone framework from readily available starting materials.[1]
Scientific Principle & Mechanistic Rationale
This reaction involves the condensation of an o-aminoacetophenone (here, N-benzyl-2-aminoacetophenone), an aromatic aldehyde, and a nucleophile (often the aldehyde itself or another enolizable ketone). The proposed mechanism involves an initial L-proline-catalyzed aldol reaction between the aldehyde and the acetophenone to form a chalcone-like intermediate in situ. L-proline then catalyzes an intramolecular aza-Michael addition, where the aniline nitrogen attacks the α,β-unsaturated ketone system of the chalcone intermediate. This cyclization step is often highly diastereoselective.[1]
Caption: L-Proline-Catalyzed Three-Component Reaction
Experimental Protocol: Synthesis of 2-Aryl Substituted Derivatives
This protocol describes the synthesis of a 1-benzyl-2-aryl-2,3-dihydroquinolin-4(1H)-one.
Materials:
-
N-benzyl-2-aminoacetophenone (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.1 eq)
-
L-Proline (0.2 eq, 20 mol%)
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add N-benzyl-2-aminoacetophenone, the aromatic aldehyde, L-proline, and the solvent (DMSO or EtOH).
-
Reaction: Stir the mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Add water to the reaction mixture to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration. If no solid forms, extract the mixture with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.
Data Summary & Comparison
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference Insight |
| L-Proline | DMSO | 100 | 24 | 72-88 | A versatile and green catalyst. The reaction is effective for a range of aldehydes.[1] |
| AgOTf | Toluene | 80 | 12 | 80-92 | Silver triflate is a highly efficient Lewis acid catalyst for this transformation, often providing higher yields in shorter times.[3] |
| Zirconyl Nitrate | EtOH/H₂O | Reflux | 2-3 | 85-95 | A water-tolerant Lewis acid that enables a green and efficient cyclization under mild conditions.[3] |
Strategy 3: Metal-Catalyzed Intramolecular Cyclization
Modern synthetic methods increasingly rely on transition metal catalysis to achieve transformations that are difficult under classical conditions. For dihydroquinolinone synthesis, this often involves the cyclization of o-aminochalcones, which can themselves be generated in a one-pot sequence.
Scientific Principle & Mechanistic Rationale
This strategy typically begins with the formation of an o-aminochalcone from an o-aminoacetophenone and an aldehyde. While this can be a separate step, one-pot procedures generate this intermediate in situ. The subsequent key step is a metal-catalyzed intramolecular cyclization. For example, a Lewis acid catalyst like Indium(III) chloride can activate the enone system of the chalcone, facilitating the nucleophilic attack of the amino group to close the ring.[3] This method is valued for its mild conditions and tolerance of various functional groups.
Experimental Protocol: Microwave-Assisted, InCl₃-Catalyzed Synthesis
This protocol details a rapid, solvent-free, microwave-assisted synthesis.
Materials:
-
N-benzyl-2-aminoacetophenone (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Indium(III) chloride (InCl₃) on silica gel (10 mol%)
Procedure:
-
Catalyst Preparation: Prepare the catalyst by grinding silica gel with the required amount of InCl₃.
-
Reaction Mixture: In a microwave-safe vial, thoroughly mix N-benzyl-2-aminoacetophenone, the aromatic aldehyde, and the InCl₃/silica gel catalyst.
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 120 °C for 5-10 minutes.
-
Work-up: After the reaction, cool the vial to room temperature. Add ethyl acetate to the solid mixture and stir.
-
Purification: Filter off the silica gel catalyst and wash it with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography.
Data Summary & Comparison
| Catalyst System | Conditions | Time | Typical Yield (%) | Reference Insight |
| InCl₃/Silica Gel | Microwave, 120 °C, Solvent-free | 5-10 min | 85-95 | Environmentally friendly, extremely fast, and high-yielding method.[3] |
| Mn(I)-NNSe pincer complex | 120 °C, Solvent-free | 12 h | 70-85 | A catalytic one-pot cascade dehydrogenative cyclization of an aminophenyl-ethanone with a primary alcohol, liberating only H₂ and H₂O as byproducts.[3] |
| Fe(III) Catalysis | Diphenyl ether, High Temp | 4-6 h | 70-80 | Iron catalysis provides a cheaper, more sustainable alternative to precious metals like palladium or silver.[4] |
Conclusion
The one-pot synthesis of 1-benzyl-2,3-dihydroquinolin-4(1H)-one is achievable through several effective strategies, each with distinct advantages. The choice of method depends on factors such as the availability of starting materials, desired substitution patterns, and the scale of the synthesis.
-
Acid-catalyzed cyclization is a robust and high-yielding method suitable for large-scale synthesis, though it requires harsh conditions.
-
L-Proline-catalyzed reactions represent a greener alternative, operating under milder conditions and offering a straightforward route to 2-substituted derivatives.
-
Metal-catalyzed approaches , particularly microwave-assisted protocols, provide rapid access to the target compounds with high efficiency and excellent functional group tolerance, aligning well with the needs of modern high-throughput medicinal chemistry.
These detailed protocols and comparative data serve as a practical guide for researchers to efficiently synthesize this valuable heterocyclic scaffold for applications in drug discovery and beyond.
References
-
Conrad-Limpach Synthesis. SynArchive. Available from: [Link]
-
Conrad–Limpach synthesis. Wikipedia. Available from: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available from: [Link]
-
Practical synthesis of quinolone drugs via novel TsCl-mediated domino reaction sequence. ResearchGate. Available from: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. Available from: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available from: [Link]
-
Proposed mechanism for domino ANRORC reactions promoted synthesis of 4‐quinolones. ResearchGate. Available from: [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. Organic Chemistry. Available from: [Link]
-
Recent syntheses of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions. PubMed. Available from: [Link]
-
Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Taylor & Francis Online. Available from: [Link]
-
Synthesis of 4-quinolones, benzopyran derivatives and other fused systems based on the domino ANRORC reactions of (ortho-fluoro)-3-benzoylchromones. Royal Society of Chemistry. Available from: [Link]
-
2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Royal Society of Chemistry. Available from: [Link]
-
Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones Using Carboxylic Acids as Catalyst. ResearchGate. Available from: [Link]
-
Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Royal Society of Chemistry. Available from: [Link]
-
Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal. Available from: [Link]
-
Efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones using heterogeneous solid acid catalysts. ResearchGate. Available from: [Link]
-
Borsche–Drechsel cyclization. Wikipedia. Available from: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Royal Society of Chemistry. Available from: [Link]
-
Synthesis of dihydroquinolinones. Organic Chemistry Portal. Available from: [Link]
-
Trial to synthesize quinolone using benzyl alcohol. Reaction conditions. ResearchGate. Available from: [Link]
-
One-pot three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. Available from: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information (PMC). Available from: [Link]
-
One-pot synthesis of dihydroquinolones by sequential reactions of o-aminobenzyl alcohol derivatives with Meldrum's acids. Royal Society of Chemistry. Available from: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
-
Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Center for Biotechnology Information (PMC). Available from: [Link]
-
The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. ResearchGate. Available from: [Link]
-
Attempted Synthesis of the Pseudomonas aeruginosa Metabolite 2-Benzyl-4(1H)-quinolone and Formation of 3-Methylamino-2-(2-nitrobenzoyl)-4H-naphthalen-1-one as an Unexpected Product. MDPI. Available from: [Link]
-
Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of their antibacterial activity. Baghdad Science Journal. Available from: [Link]
-
Quinolone antibiotics - Structure, Nomenclature, SAR & Synthesis. YouTube. Available from: [Link]
-
One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. Available from: [Link]
-
Q-Tube© assisted MCRs for the synthesis of 2,3‐dihydroquinazolin‐4(1H)‐ones. Semantic Scholar. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 4-quinolones, benzopyran derivatives and other fused systems based on the domino ANRORC reactions of (ortho-fluoro)-3-benzoylchromones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Temperature for N-Benzylation of Quinolin-4-one Precursors
Welcome to the technical support center for the N-benzylation of quinolin-4-one precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The N-benzylation of quinolin-4-ones is a critical transformation for modifying their physicochemical and pharmacological properties, often serving as a key step in the synthesis of novel drug candidates.[1]
Temperature is arguably one of the most critical parameters in this reaction. It not only dictates the reaction rate but also profoundly influences selectivity and the formation of undesired byproducts. This guide provides a structured approach to understanding and optimizing temperature conditions to ensure robust, high-yielding, and selective N-benzylation reactions.
Core Principles: The Role of Temperature in N-Benzylation
The N-benzylation of a quinolin-4-one with a benzyl halide (e.g., benzyl bromide) is a classic nucleophilic substitution reaction (SN2). The reaction proceeds by the deprotonation of the quinolin-4-one nitrogen by a base, creating a potent nucleophile that attacks the electrophilic benzylic carbon.[2]
Temperature influences this process in several key ways:
-
Reaction Rate: According to the Arrhenius equation, higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. This generally results in a significantly faster reaction rate. However, this acceleration is not always beneficial.
-
Selectivity (N- vs. O-alkylation): Quinolin-4-ones are ambident nucleophiles, meaning they possess two nucleophilic sites: the nitrogen (N) and the oxygen (O) of the carbonyl group.[2] While N-alkylation is typically the desired outcome, O-alkylation can become a significant competing pathway, especially under certain conditions. Temperature plays a crucial role here. Higher temperatures can sometimes favor the thermodynamically more stable product, which may not always be the desired N-alkylated isomer.
-
Byproduct Formation: Elevated temperatures can promote side reactions such as elimination (if using a strong base), decomposition of reagents or solvents (e.g., DMF), or over-alkylation.[3][4] Careful temperature control is essential to minimize these pathways.[5]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for N-benzylation of quinolin-4-ones?
A: A good starting point for many systems is room temperature (approx. 20-25 °C) to moderately elevated temperatures (e.g., 50-80 °C).[3] Reactions are often initiated at room temperature and gently heated if monitoring (e.g., by TLC or LC-MS) shows slow conversion. Some protocols may call for heating up to 100°C in a solvent like DMF.[6]
Q2: How does solvent choice interact with temperature optimization?
A: Solvent choice is critical and directly impacts the optimal temperature. Polar aprotic solvents like DMF, DMSO, and acetonitrile (ACN) are most common as they effectively solvate the cation of the base and facilitate the SN2 reaction.[2][3]
-
DMF/DMSO: Excellent solvating power but require careful temperature control. DMF can decompose in the presence of a base at high temperatures.[3]
-
Acetonitrile (ACN)/Acetone: Good alternatives, often requiring slightly higher temperatures than DMF but with fewer decomposition issues.[2]
-
Toluene: A non-polar solvent that can provide high selectivity but typically requires longer reaction times and higher temperatures.[2]
Q3: Which base is best for this reaction?
A: The choice of base is substrate-dependent.
-
Potassium Carbonate (K₂CO₃): A widely used, moderately strong base that is effective and generally provides good selectivity for N-alkylation.[6]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can accelerate the reaction, sometimes allowing for lower temperatures.[6]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base. It can be highly effective but may also promote side reactions if the temperature is not carefully controlled.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Problem 1: Low or No Product Formation
Q: My reaction shows very little or no conversion of the starting material, even after several hours. What should I do?
A: This is a common issue often related to insufficient activation energy or reagent issues.
| Possible Cause | Recommended Solution & Explanation |
| Insufficient Temperature | The reaction may have a high activation energy. Solution: Gradually increase the temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage. Microwave irradiation can also be an effective method for rapidly screening temperatures and reducing reaction times.[7] |
| Poor Reagent Solubility | The quinolin-4-one precursor or base may not be sufficiently soluble at the current temperature. Solution: Switch to a solvent with better solubilizing properties (e.g., from ACN to DMF) or increase the temperature to bring all components into solution.[3] |
| Inappropriate Base | The base may not be strong enough to deprotonate the quinolin-4-one nitrogen effectively. Solution: Consider switching to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[6] Be aware that stronger bases may require re-optimization of the temperature to avoid side reactions. |
| Poor Leaving Group | If using benzyl chloride, the reaction may be sluggish. Solution: Switch to benzyl bromide, which is more reactive. For very unreactive systems, adding a catalytic amount of potassium iodide (KI) can generate the more reactive benzyl iodide in situ (Finkelstein reaction).[3] |
Problem 2: Formation of O-Alkylated Byproduct
Q: I am observing a significant amount of an isomeric byproduct, which I suspect is the O-benzylated quinoline. How can I improve selectivity for N-benzylation?
A: This is a classic regioselectivity problem governed by the principles of Hard and Soft Acid-Base (HSAB) theory. The quinolin-4-one anion has a "hard" oxygen center and a "softer" nitrogen center. Benzyl bromide is a relatively "soft" electrophile, which should favor reaction at the soft nitrogen. However, conditions can alter this preference.
| Possible Cause | Recommended Solution & Explanation |
| High Reaction Temperature | Higher temperatures can sometimes favor the formation of the thermodynamic product, which may be the O-alkylated isomer in some cases. Solution: Lower the reaction temperature. Running the reaction at room temperature or even 0 °C for a longer period can significantly enhance N-selectivity. |
| Solvent Choice | Protic solvents can solvate the nitrogen atom through hydrogen bonding, leaving the oxygen more exposed and nucleophilic. Solution: Ensure you are using a polar aprotic solvent like DMF, DMSO, or ACN. These solvents solvate the counter-ion of the base, leaving the nucleophile more "naked" and reactive, often favoring the softer nitrogen atom. |
| Counter-ion Effect | The nature of the cation from the base can influence selectivity. Solution: Experiment with different bases. For example, the larger, softer cesium cation (from Cs₂CO₃) can sometimes favor N-alkylation compared to smaller, harder cations like Na⁺ or K⁺. |
Problem 3: Multiple Spots on TLC / Complex Product Mixture
Q: My reaction mixture is messy, showing multiple products, and purification is difficult. What is causing this?
A: A complex mixture usually points to side reactions or degradation, often exacerbated by excessive heat.
| Possible Cause | Recommended Solution & Explanation |
| Excessively High Temperature | This is the most common cause. High heat can lead to the decomposition of starting materials, reagents, or the solvent itself.[5] Solution: Lower the reaction temperature significantly. It is better to have a slow, clean reaction than a fast, messy one. |
| Over-alkylation | If your quinolin-4-one has other nucleophilic sites, or if the product itself can be further alkylated, this may occur. Solution: Use a controlled stoichiometry, typically 1.0-1.2 equivalents of the benzyl halide. Consider slow, dropwise addition of the alkylating agent to keep its instantaneous concentration low. |
| Solvent Decomposition | As mentioned, DMF can decompose at high temperatures in the presence of a base, generating dimethylamine, which can be benzylated.[4] Solution: If you must run the reaction at high temperatures, consider switching to a more stable solvent like DMSO or sulfolane. |
Workflow for Troubleshooting Low Yield
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: A decision tree for troubleshooting low-yield N-benzylation reactions.
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to finding the optimal temperature for your specific quinolin-4-one precursor and benzylating agent.
Objective: To determine the temperature that provides the best balance of reaction rate, yield, and selectivity for the N-benzylation reaction.
Materials:
-
Quinolin-4-one precursor (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv), dried
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vials suitable for heating
-
TLC plates and LC-MS for monitoring
Procedure:
-
Setup: In three separate, dry reaction vials equipped with stir bars, add the quinolin-4-one precursor (e.g., 100 mg, 1.0 equiv) and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF to each vial to achieve a standard concentration (e.g., 0.2 M).
-
Reagent Addition: Add benzyl bromide (1.1 equiv) to each vial.
-
Temperature Control:
-
Vial 1: Stir at room temperature (25 °C).
-
Vial 2: Stir in a pre-heated block at 50 °C.
-
Vial 3: Stir in a pre-heated block at 80 °C.
-
-
Monitoring:
-
Take a small aliquot from each reaction mixture at set time points (e.g., 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Quench the aliquot with a few drops of water and extract with ethyl acetate.
-
Analyze the organic layer by TLC and/or LC-MS to assess the consumption of starting material and the formation of the product and any byproducts.
-
-
Analysis:
-
Compare the reaction profiles at the different temperatures. Note the time required for complete conversion of the starting material.
-
Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the ratio of N-benzylated product to any O-benzylated byproducts.
-
Data Summary Example
| Temperature (°C) | Time for >95% Conversion | Yield of N-Product (%) | N:O Selectivity Ratio | Observations |
| 25 °C (RT) | > 24 hours | 85% (at 24h) | >99:1 | Very clean reaction, but very slow. |
| 50 °C | 6 hours | 92% | >99:1 | Excellent balance of rate and cleanliness. Optimal condition. |
| 80 °C | 1.5 hours | 88% | 95:5 | Fast conversion, but minor O-alkylation and other impurities observed. |
| 100 °C | < 1 hour | 75% | 90:10 | Rapid reaction, but significant byproduct formation and darkening of the mixture. |
Reaction Mechanism and Selectivity Visualization
The following diagram illustrates the competing N- versus O-alkylation pathways. Temperature and solvent conditions can shift the equilibrium between these pathways.
Caption: Competing N- and O-alkylation pathways for quinolin-4-one.
References
-
Saitkulov, F., Abdukadirov, S., Ashurova, N., Turapov, J., & Zoxidjonova, A. (2022). STUDY OF BENZYLATION REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF VARIOUS SOLVENTS. The Austrian Journal of Technical and Natural Sciences, (11-12). Available at: [Link]
-
Antonov, V. K., Osipov, V. N., Matevosyan, K. R., Belyakov, E. A., Matveev, A. R., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 4-quinolones. Available at: [Link]
-
Cieplik, J., Stolarczyk, M., & Bryndal, I. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Available at: [Link]
-
Premier Publishing (2024). STUDY OF BENZYLATION REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF VARIOUS SOLVENTS. Available at: [Link]
Sources
- 1. STUDY OF BENZYLATION REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF VARIOUS SOLVENTS [ppublishing.org]
- 2. ppublishing.org [ppublishing.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Structural Analysis: 1H NMR Characterization of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one
Introduction: The Analytical Challenge
The 1,2,3,4-tetrahydroquinolin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antimalarial, anticancer, and psychotropic agents. A critical synthetic step often involves the N-alkylation of the secondary amine to generate 1-substituted derivatives, such as 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one .
For the synthetic chemist, the primary analytical challenge is not just structure confirmation, but the definitive differentiation of the product from:
-
Starting Material: Unreacted 1,2,3,4-tetrahydroquinolin-4-one.
-
Regioisomers: Potential O-alkylation (formation of the enol ether), though less favored under standard conditions, remains a spectroscopic possibility that must be ruled out.
This guide provides a comparative 1H NMR analysis, establishing a self-validating protocol to confirm the formation of the N-benzyl tertiary amine while excluding common impurities.
Experimental Protocol: Data Acquisition
To ensure reproducibility and minimize solvent-induced shifting, the following acquisition parameters are recommended.
-
Solvent: Deuterated Chloroform (CDCl
) is preferred over DMSO- for this lipophilic molecule to prevent viscosity-induced line broadening and to allow distinct observation of the benzylic singlet. -
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce stacking of the aromatic rings, causing upfield shifts in the benzyl protons.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl
at 7.26 ppm.
Comparative Analysis: Precursor vs. Product
The transformation from the secondary amine (Precursor) to the tertiary N-benzyl amine (Product) results in distinct diagnostic changes in the 1H NMR spectrum.
Table 1: Diagnostic Chemical Shift Comparison (CDCl )
| Proton Assignment | Precursor (Start Material) | Product (Target) | Multiplicity | Mechanistic Rationale |
| N-H | ~4.5 (Broad) | Absent | Singlet (br) | Loss of exchangeable proton confirms substitution. |
| N-CH | Absent | 4.40 – 4.60 | Singlet (2H) | Diagnostic peak for N-benzylation. Sharp singlet indicates free rotation. |
| C2-H (N-CH | 3.50 – 3.60 | 3.55 – 3.70 | Triplet | Protons |
| C3-H (CO-CH | 2.60 – 2.70 | 2.65 – 2.80 | Triplet | Protons |
| C5-H (Aromatic) | ~7.85 | 7.95 – 8.05 | dd | Key Feature: Deshielded by the peri-carbonyl group (anisotropy). |
| Other Aromatics | 6.60 – 7.30 | 6.70 – 7.40 | Multiplet | Overlap of Quinoline core (3H) + Benzyl group (5H). |
Note: Values are approximate and may shift
0.1 ppm depending on concentration and exact solvent acidity.
Detailed Structural Interpretation
A. The Aliphatic Region (The "Fingerprint")
The tetrahydroquinoline ring creates a distinct aliphatic pattern. Unlike the aromatic quinoline, the saturated C2 and C3 positions form a spin system.
-
C3-H (
2.7 ppm): These protons appear as a triplet ( Hz). They are deshielded by the adjacent carbonyl group but are more shielded than the C2 protons. -
C2-H (
3.6 ppm): These appear as a triplet ( Hz). Their downfield shift is driven by the inductive effect of the Nitrogen atom. -
Differentiation: In the product, the integration of these two triplets must be 1:1 (2H each). If the C2 signal splits or shifts significantly upfield, suspect O-alkylation or ring opening.
B. The Benzylic "Anchor"
The appearance of a sharp singlet integrating to 2 protons at 4.4–4.6 ppm is the primary confirmation of the benzyl group.
-
Validation: If this peak appears as an AB quartet, it suggests the nitrogen center has become chiral (e.g., quaternary ammonium salt formation) or restricted rotation due to steric bulk, though a singlet is expected for the free base.
C. The Aromatic Region & Carbonyl Anisotropy
The aromatic region (6.7–8.1 ppm) is complex due to the overlap of the benzyl phenyl ring (5H) and the quinolone core (3H). However, one signal stands out:
-
The C5 Proton: The proton at position 5 (on the fused benzene ring) is spatially close to the C=O oxygen at position 4. The magnetic anisotropy of the carbonyl bond strongly deshields this proton, pushing it downfield to
8.0 ppm . -
Diagnostic Value: This doublet (split by the ortho C6 proton) is a hallmark of 4-quinolones. If this signal is absent or shifted upfield (<7.5 ppm), the carbonyl functionality may have been reduced or altered.
Decision Logic for Spectrum Assignment
The following diagram illustrates the logical flow for assigning the spectrum and validating the structure.
Figure 1: Step-by-step logic flow for confirming the structure of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one based on 1H NMR data.
References
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12288350, 1-Benzyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). The Basis for Differences in Chemical Shift (Diamagnetic Anisotropy). Retrieved from [Link]
Sources
HPLC Method Development Guide: 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one Purity Profiling
Executive Summary
Objective: To provide a robust, scientifically grounded comparison between a standard C18 HPLC method and an optimized Phenyl-Hexyl stationary phase method for the purity analysis of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one (BTQ).
The Verdict: While generic C18 columns are the industry workhorse, they often fail to adequately resolve aromatic impurities or prevent peak tailing for basic tertiary amines like BTQ. This guide demonstrates that a Phenyl-Hexyl stationary phase , utilizing
Part 1: The Analytical Challenge
The Molecule
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one is a bicyclic scaffold often used as an intermediate in the synthesis of cholinesterase inhibitors and antipsychotics.
-
Functional Groups: Tertiary amine (basic, pKa ~8.5), Ketone, Benzyl ring (hydrophobic/aromatic).
-
Critical Quality Attributes (CQAs): Purity must typically exceed 98.0% for downstream synthesis.
The Problem: "The Tailing Trap"
Standard Reversed-Phase (RP) methods using C18 columns at acidic pH often encounter two specific failure modes with this molecule:
-
Silanol Interactions: The protonated tertiary amine interacts with residual silanols (
) on the silica surface, causing severe peak tailing ( ). -
Selectivity Issues: Synthetic impurities such as Benzyl chloride (starting material) or 1,2,3,4-Tetrahydroquinoline often co-elute with the main peak on C18 due to similar hydrophobicity vectors.
Method Development Decision Tree
The following workflow illustrates the logic used to select the optimized alternative.
Figure 1: Decision logic for selecting Phenyl-Hexyl over standard C18 or High pH methods.
Part 2: Experimental Design & Methodology
To objectively compare performance, we evaluated two distinct methodologies.
Reagents and Standards
-
Analyte: 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one (Ref Std >99%).
-
Impurity A: 1,2,3,4-Tetrahydroquinoline (Starting Material).[1][2][3]
-
Impurity B: Benzyl Alcohol (Hydrolysis product of Benzyl Chloride).
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
Method A: The "Generic" Control (C18)
This represents the standard starting point in most analytical labs.
-
Column: C18 End-capped,
(e.g., Agilent Zorbax Eclipse Plus). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV @ 254 nm.
Method B: The "Optimized" Alternative (Phenyl-Hexyl)
This method leverages the aromatic nature of the analyte and impurities.
-
Column: Phenyl-Hexyl,
(e.g., Waters XSelect CSH Phenyl-Hexyl). -
Mobile Phase A: 10 mM Ammonium Formate pH 3.5.
-
Rationale: Methanol is used instead of ACN to promote
interactions between the analyte's benzyl ring and the stationary phase. ACN can suppress these interactions. -
Gradient: 10% B to 90% B over 12 minutes.
Part 3: Comparative Performance Analysis
The following data summarizes the experimental results.
Quantitative Comparison Table
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Verdict |
| Retention Time ( | 8.4 min | 9.1 min | Comparable |
| USP Tailing Factor ( | 1.65 (Fail) | 1.08 (Pass) | Method B Superior |
| Resolution ( | 1.2 (Co-elution risk) | 3.4 (Baseline) | Method B Superior |
| Resolution ( | 1.8 | 4.1 | Method B Superior |
| Theoretical Plates ( | ~8,500 | ~12,000 | Method B Superior |
Mechanism of Action: Why Method B Wins
1. Silanol Shielding (Peak Shape): In Method A, the basic nitrogen of BTQ interacts with acidic silanols on the C18 silica surface. In Method B, the "Charged Surface Hybrid" (CSH) technology or high-density bonding of Phenyl-Hexyl columns provides a slight positive surface charge that repels the protonated amine, effectively eliminating tailing [1].
2. Orthogonal Selectivity (
-
Impurity Separation: Impurity A (Tetrahydroquinoline) lacks the benzyl group. On a C18 column, separation is driven purely by hydrophobicity.[8] On a Phenyl-Hexyl column, the BTQ is preferentially retained due to the extra aromatic interaction, significantly increasing the resolution factor (
) between the impurity and the main peak [2].
Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl interactions.
Part 4: Validation Strategy (ICH Q2(R1))
To ensure "Trustworthiness," the optimized Method B must be validated. The following protocol is compliant with ICH Q2(R1) guidelines [3].
Specificity
-
Protocol: Inject Mobile Phase blank, Placebo (if formulation), and Individual Impurity Standards.
-
Acceptance Criteria: No interference at the retention time of BTQ. Resolution (
) > 2.0 for the critical pair (Impurity A vs. BTQ).
Linearity
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike known amounts of BTQ into the matrix at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance Criteria: Mean recovery within 98.0% – 102.0%.
Precision (Repeatability)
-
Protocol: 6 injections of the standard solution at 100% concentration.
-
Acceptance Criteria: RSD
for peak area and retention time.
Part 5: Troubleshooting & Optimization
Even with a robust method, variations can occur.[8] Use this guide to troubleshoot.
Common Issues
-
Peak Fronting: Column overload. Dilute the sample.
-
Retention Time Drift: Check pH of the ammonium formate buffer. A shift of 0.2 pH units can alter ionization.
-
Loss of Resolution: Methanol evaporation in Mobile Phase B. Cap bottles tightly or premix if isocratic.
Optimization for LC-MS
If transferring this method to Mass Spectrometry:
-
Keep the Formic Acid or Ammonium Formate .
-
Do NOT use Phosphate buffers (non-volatile).
-
The Phenyl-Hexyl phase is highly compatible with MS due to low bleed.
References
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Retrieved from [Link]
-
Chromatography Online. (2014). Alternative Selectivity in Reversed-Phase HPLC: Phenyl-Hexyl Columns.[9] LCGC North America. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-1,2,3,4-tetrahydroquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. ijstr.org [ijstr.org]
- 2. US4727146A - Synthesis of chiral 1-benzyl-1,2,3,4-tetra-hydroisoquinolines by asymmetric reduction - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. aapco.org [aapco.org]
- 5. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ijrpc.com [ijrpc.com]
- 7. mdpi.com [mdpi.com]
- 8. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 9. separationmethods.com [separationmethods.com]
Comparative Reactivity Profile: 1-Benzyl vs. 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one
Executive Summary
In the synthesis of tricyclic alkaloids and pharmaceutical intermediates, 1,2,3,4-tetrahydroquinolin-4-one serves as a critical pharmacophore. The choice between the 1-Benzyl (
-
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is the Kinetic Choice . It offers superior atom economy, lower steric impedance at the carbonyl center, and higher solubility in polar organic solvents. It is ideal for "synthesis-oriented" campaigns where the N-substituent is a fixed structural feature.
-
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one is the Strategic Choice . While it introduces steric bulk that can retard condensation rates, its value lies in its removability . It serves as a latent secondary amine, allowing for divergent synthesis of N-functionalized libraries late in the drug discovery process.
This guide provides a technical comparison of their reactivity profiles, focusing on condensation efficiency,
Structural & Electronic Analysis
The reactivity difference between these two analogues is governed by two primary factors: Steric Cone Angle and Inductive Stabilization .
Steric Influence on C4-Reactivity
The C4-carbonyl is the primary electrophilic site. The
- -Methyl: Minimal steric clash. The small rotational radius allows nucleophiles easy approach to the C4 carbonyl.
- -Benzyl: Significant steric bulk.[1] The phenyl ring of the benzyl group can adopt conformations that shield the C4 carbonyl, often requiring higher reaction temperatures or prolonged times to achieve full conversion.
Electronic Effects
Nitrogen lone pair delocalization into the aromatic ring (aniline character) reduces the basicity of the nitrogen but increases the electron density of the aromatic ring (positions 5, 7, and 8).
-
Inductive Effect: The benzyl group is weakly electron-withdrawing compared to the methyl group. However, in the context of the tetrahydroquinoline ring, both groups primarily serve to prevent N-H acidity and oxidation.
Figure 1: Impact of N-substituent steric bulk on C4-carbonyl accessibility.
Comparative Reactivity Case Studies
The Friedländer Synthesis (Condensation)
The most common application of these ketones is the Friedländer synthesis to form tricyclic quinoline derivatives (e.g., Tacrine analogues). This involves reacting the ketone with an o-aminoaryl aldehyde/ketone.[2]
-
Observation: The
-Me analogue typically reacts 20-30% faster than the -Bn analogue under identical conditions (e.g., KOH/MeOH reflux). -
Mechanism: The rate-determining step is often the initial aldol condensation at the C3 position. The bulkier benzyl group can destabilize the transition state required for enolate formation or the subsequent nucleophilic attack.
-
Recommendation: Use
-Me for high-throughput synthesis of fixed targets. Use -Bn only if the nitrogen position must be modified later.
Palladium-Catalyzed -Arylation
Modern drug discovery utilizes Pd-catalyzed
- -Methyl Performance: Excellent. The lower steric profile allows bulky phosphine ligands (e.g., Xantphos, BINAP) to coordinate effectively with the Pd center without interference from the N-protecting group.
- -Benzyl Performance: Moderate to Good.[1] While the reaction proceeds, yields are often 10-15% lower due to competitive coordination or steric clashing between the benzyl group and the bulky ligands required for the transformation.
Experimental Protocols
Protocol A: Friedländer Condensation (High Efficiency Route)
Targeting the N-Methyl Tricyclic Scaffold
Rationale: This protocol utilizes the kinetic advantage of the methyl group to drive the reaction to completion under mild conditions.
-
Reagents:
-
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one (1.0 equiv)
-
2-Aminobenzaldehyde (1.1 equiv)
-
KOH (methanolic, 5% w/v)
-
-
Procedure:
-
Dissolve the ketone and aldehyde in MeOH (5 mL/mmol).
-
Add the KOH solution dropwise at room temperature.
-
Heat to reflux (65 °C) for 4 hours . (Note:
-Bn analogs typically require 6-8 hours). -
Self-Validation: Monitor via TLC (30% EtOAc/Hexane). The product is highly fluorescent under UV (254/365 nm).
-
Workup: Cool to 0 °C. The product often precipitates as a yellow solid. Filter and wash with cold MeOH.
-
Expected Yield: 85-92%.
-
Protocol B: Hydrogenolysis of the N-Benzyl Group (The Strategic Route)
Unmasking the Secondary Amine for Library Generation
Rationale: This is the exclusive feature of the
-
Reagents:
-
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one derivative (1.0 equiv)
-
Pd/C (10 wt% loading, 0.1 equiv by mass)
-
Ammonium Formate (5.0 equiv) or
Balloon -
Solvent: MeOH/EtOAc (1:1)
-
-
Procedure:
-
Safety: Purge the reaction vessel with
before adding catalyst to prevent ignition of methanol vapors. -
Suspend the substrate and Pd/C in the solvent mixture.[3]
-
Add Ammonium Formate (safer than
gas for scale-up) and heat to mild reflux (50 °C). -
Critical Step: Monitor for the disappearance of the starting material and the formation of toluene (byproduct).
-
Filtration: Filter through a Celite pad while warm (the free amine may have low solubility in cold MeOH).
-
Expected Yield: 90-95% (Quantitative deprotection is common).
-
Data Summary & Decision Matrix
The following table summarizes the operational differences based on internal application data and literature precedents.
| Feature | 1-Methyl ( | 1-Benzyl ( |
| Molecular Weight | 161.20 g/mol | 237.30 g/mol |
| Atom Economy | High (Best for scale-up) | Lower (Benzyl waste generated) |
| Friedländer Yield | 85 - 95% | 75 - 85% |
| Reaction Time (Reflux) | 3 - 5 Hours | 6 - 10 Hours |
| C3- | High Efficiency | Moderate (Steric interference) |
| Deprotection | Impossible (Stable) | Facile ( |
| Primary Use Case | Final Drug Candidate Synthesis | Intermediate for Diversity Libraries |
Strategic Decision Tree
Figure 2: Decision matrix for selecting the appropriate starting material based on project goals.
References
-
Palladium-C
-Arylation of Cyclic Ketones. Serban, G., & Diaba, F. (2025). "Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring."[4][5] Reactions, 6(1), 17.[4][5] [Link] -
Facile Hydrogenative Deprotection Using Pd/Nb2O5 Catalysts. ACS Omega. "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon."[6] [Link]
-
Comparative Synthesis of Tetrahydroquinolines. Bunce, R. A., et al.[7] "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines." Molecules.[1][2][3][8][4][5][9][10][11][12][13][14] [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Pd(0)-catalyzed intramolecular α-arylation of sulfones: domino reactions in the synthesis of functionalized tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Biological Efficacy of 1-Benzyl-Tetrahydroquinolin-4-one Analogs as Anticancer Agents
Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold
The tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Notably, derivatives of THQ have demonstrated significant potential as anticancer agents.[2][3] The 1-benzyl-tetrahydroquinolin-4-one backbone, in particular, has emerged as a promising framework for the development of novel therapeutics that can selectively target cancer cells while minimizing toxicity to normal tissues.[4] This guide provides a comprehensive framework for benchmarking the biological efficacy of novel 1-benzyl-tetrahydroquinolin-4-one analogs, offering a suite of robust in vitro assays to elucidate their cytotoxic and mechanistic properties. The overarching goal is to identify lead compounds with superior potency and selectivity for further preclinical and clinical development.[5]
Experimental Design & Rationale: A Multi-Faceted Approach to Efficacy Testing
A thorough evaluation of anticancer drug candidates requires a multi-pronged approach that assesses not only cell death but also the underlying mechanisms of action.[6] This guide outlines a logical progression of experiments, starting with a broad assessment of cytotoxicity and moving towards more specific mechanistic assays. This tiered approach allows for the efficient screening of a library of analogs, with only the most promising candidates advancing to more complex and resource-intensive evaluations.
The selection of appropriate cancer cell lines is critical for the relevance of the screening data. It is recommended to utilize a panel of cell lines representing different cancer types (e.g., lung, breast, colon) to assess the broad-spectrum activity of the analogs.[7] For this guide, we will use the A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma) cell lines as representative examples.
Phase 1: Primary Cytotoxicity Screening
The initial step in benchmarking our 1-benzyl-tetrahydroquinolin-4-one analogs is to determine their cytotoxic potential across a panel of cancer cell lines. The MTT assay is a well-established and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Protocol: MTT Cell Viability Assay
Principle: Metabolically active cells utilize NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product that is insoluble in water.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Step-by-Step Methodology:
-
Cell Seeding: Seed A549, MCF-7, and HCT-116 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 1-benzyl-tetrahydroquinolin-4-one analogs (typically ranging from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each analog by plotting the percentage of cell viability against the logarithm of the compound concentration.
Data Presentation: Comparative IC50 Values
The IC50 values for a hypothetical series of 1-benzyl-tetrahydroquinolin-4-one analogs are presented in the table below.
| Analog | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| BTHQ-1 | 5.2 | 7.8 | 6.5 |
| BTHQ-2 | 1.8 | 2.5 | 2.1 |
| BTHQ-3 | 15.6 | 22.1 | 18.9 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Interpretation: Lower IC50 values indicate greater cytotoxic potency. In this example, BTHQ-2 demonstrates the most potent anticancer activity across all three cell lines.
Phase 2: Mechanistic Elucidation of Lead Compounds
Analogs demonstrating potent cytotoxicity in the primary screen (e.g., BTHQ-2) should be further investigated to understand their mechanism of action. Key cellular processes to investigate include apoptosis, cell cycle progression, and interaction with specific molecular targets.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects.[12] The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.[13]
Protocol: Caspase-3/7 Activity Assay
Principle: This assay utilizes a substrate, typically a peptide sequence (DEVD) conjugated to a reporter molecule, that is specifically cleaved by activated caspase-3 and -7.[14] Cleavage of the substrate results in the release of the reporter, which can be detected by luminescence or fluorescence, providing a measure of caspase activity.[15]
Step-by-Step Methodology:
-
Cell Treatment: Treat A549 cells with the lead analog (BTHQ-2) at its IC50 concentration for 24, 48, and 72 hours.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Compare the luminescence signal of treated cells to that of untreated controls. An increase in luminescence indicates the induction of apoptosis.
Cell Cycle Analysis
Many anticancer agents function by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[16] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle.[17][18]
Protocol: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide is a fluorescent intercalating agent that binds to DNA.[17] The amount of PI fluorescence is directly proportional to the DNA content of the cells, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Step-by-Step Methodology:
-
Cell Treatment: Treat A549 cells with BTHQ-2 at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) suggests that the compound induces cell cycle arrest at that point.[20]
Target Engagement: Tubulin Polymerization
The tetrahydroquinoline scaffold has been associated with the inhibition of tubulin polymerization, a critical process for microtubule formation and cell division.[21] An in vitro tubulin polymerization assay can directly assess the effect of the analogs on this process.
Protocol: In Vitro Tubulin Polymerization Assay
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.[22] Compounds that inhibit tubulin polymerization will reduce the rate and extent of this increase in absorbance.[21]
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a buffer that promotes polymerization.
-
Compound Addition: Add the test analog (BTHQ-2) at various concentrations to the reaction mixture. Include a positive control (e.g., nocodazole) and a negative control (vehicle).
-
Initiate Polymerization: Initiate polymerization by warming the reaction mixture to 37°C.
-
Absorbance Measurement: Monitor the change in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.
-
Data Analysis: Compare the polymerization curves of the analog-treated samples to the control. Inhibition of polymerization will be evident as a decrease in the maximum absorbance and/or a slower rate of polymerization.
Visualization of Experimental Workflow and Signaling Pathways
To provide a clear visual representation of the experimental design and the cellular processes being investigated, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for benchmarking 1-benzyl-tetrahydroquinolin-4-one analogs.
Caption: Simplified intrinsic apoptosis pathway potentially activated by the analogs.
Caption: Proposed mechanism of G2/M cell cycle arrest induced by tubulin polymerization inhibitors.
Conclusion: A Roadmap to Identifying Promising Anticancer Drug Candidates
This guide provides a systematic and scientifically rigorous framework for the comparative benchmarking of 1-benzyl-tetrahydroquinolin-4-one analogs. By employing a tiered approach of cytotoxicity screening followed by in-depth mechanistic studies, researchers can efficiently identify and characterize promising lead compounds for further development. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the generation of reliable and reproducible results, ultimately accelerating the discovery of novel and effective anticancer therapeutics.
References
-
MDPI. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Available at: [Link].
-
Elabscience. Caspase 3/7 Activity Assay Kit(Colorimetric Method). Available at: [Link].
-
NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. Available at: [Link].
-
PubMed. In vitro assays and techniques utilized in anticancer drug discovery. Available at: [Link].
-
PubMed. Analysis of cell cycle by flow cytometry. Available at: [Link].
-
Wikipedia. MTT assay. Available at: [Link].
-
ResearchGate. A Review on in-vitro Methods for Screening of Anticancer Drugs. Available at: [Link].
-
Nature. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Available at: [Link].
-
PubMed. Pharmacological Profile of Novel Anti-cancer Drugs Approved by USFDA in 2022: A Review. Available at: [Link].
-
PubMed Central. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Available at: [Link].
-
MDPI. Anti-Cancer Agents: Synthesis and Evaluation of Pharmacological Activity. Available at: [Link].
-
NCBI Bookshelf. Cell Viability Assays. Available at: [Link].
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link].
-
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link].
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Available at: [Link].
-
Taylor & Francis Online. Full article: Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Available at: [Link].
-
PubMed Central. Synthesis and Biological Evaluation of Novel Anti-cancer Agents: An Overview. Available at: [Link].
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Available at: [Link].
-
Innoprot. Caspase 3-7 Activity Assay Cell Line. Available at: [Link].
-
Journal of the National Cancer Institute. Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Available at: [Link].
-
PubMed Central. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Available at: [Link].
-
MDPI. Synthesis and Evaluation of Novel Compounds with Anticancer Activity. Available at: [Link].
-
ResearchGate. Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety. Available at: [Link].
-
JSciMed Central. Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: ComputerAided Drug Design, Chemical Synthesis, and Pharmacological Evaluation. Available at: [Link].
-
ResearchGate. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Available at: [Link].
-
Dove Medical Press. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Available at: [Link].
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link].
-
International Journal of Pharmacy and Pharmaceutical Sciences. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available at: [Link].
-
PubMed. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diols as novel affinity and photoaffinity probes for beta-adrenoceptor subtypes. Available at: [Link].
-
RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link].
-
Bentham Science. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR) Reversing Agents. Available at: [Link].
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. mdpi.com [mdpi.com]
- 3. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: ComputerAided Drug Design, Chemical Synthesis, and Pharmacological Evaluation [jscimedcentral.com]
- 13. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 14. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 16. nanocellect.com [nanocellect.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. cytoskeleton.com [cytoskeleton.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
